L-Glutamic acid, 2-methyl-
Overview
Description
L-Glutamic acid, 2-methyl- is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes. This compound is known for its involvement in neurotransmission, protein synthesis, and cellular metabolism. It is structurally similar to L-glutamic acid but with an additional methyl group, which may influence its biochemical properties and interactions.
Mechanism of Action
Target of Action
L-Glutamic acid, also known as L-Glu, is a nonessential amino acid that plays a critical role in normal brain function . It is an excitatory neurotransmitter and is extensively utilized in the central nervous system . It is also an agonist at all subtypes of glutamate receptors, including metabotropic, kainate, NMDA, and AMPA .
Mode of Action
L-Glu exerts its physiological effects by binding to and activating ligand-gated ion channels and a class of G-protein-coupled receptors . It is mainly absorbed by excitatory amino acid transporters (EAATs) and a lack of enzymatic decomposition of extracellular glutamate results in glutamate accumulating at synapses .
Biochemical Pathways
L-Glu is involved in several metabolic pathways. It serves as a precursor molecule for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . It is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . In addition, it is involved in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication .
Pharmacokinetics
It is known that it is slowly absorbed following subcutaneous injection, with a tmax of approximately 12 h . The mechanism of protraction relates to slowed release from the injection site, and a reduced elimination rate owing to metabolic stabilization and reduced renal filtration .
Result of Action
High levels of extracellular glutamate overactivate glutamate receptors, resulting in excitotoxic effects in the central nervous system . Additionally, increased concentrations of extracellular glutamate inhibit cystine uptake, leading to glutathione depletion and oxidative glutamate toxicity . Studies have shown that oxidative glutamate toxicity in neurons lacking functional N-methyl-D-aspartate (NMDA) receptors may represent a component of the cellular death pathway induced by excitotoxicity .
Action Environment
The action of L-Glu is influenced by several environmental factors. Glial activation induces neuroinflammation and can stimulate excessive release of glutamate, which can induce excitotoxicity and, additionally, further exacerbate neuroinflammation . This implies that clinical and epidemiological studies are required to assess the potential neuronal harm arising from excessive intake of exogenous L-Glu .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glutamic acid, 2-methyl- can be synthesized through various chemical reactions. One common method involves the alkylation of L-glutamic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the methyl group attaching to the alpha carbon of the glutamic acid molecule.
Industrial Production Methods: Industrial production of L-Glutamic acid, 2-methyl- often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound through metabolic pathways that incorporate the methyl group into the glutamic acid structure. The fermentation broth is then subjected to purification processes to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: L-Glutamic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
L-Glutamic acid, 2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of flavor enhancers and food additives.
Comparison with Similar Compounds
L-Glutamic acid: The parent compound, lacking the additional methyl group.
L-Glutamine: An amino acid structurally similar to L-glutamic acid but with an amide group instead of a carboxyl group.
L-Aspartic acid: Another amino acid with a similar structure but with one fewer carbon atom.
Uniqueness: L-Glutamic acid, 2-methyl- is unique due to the presence of the methyl group, which can influence its biochemical properties and interactions. This structural modification may enhance its stability, alter its reactivity, and potentially provide distinct therapeutic benefits compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-2-methylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSCIWIRXWFIGH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCC(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211126 | |
Record name | L-Glutamic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6208-95-3 | |
Record name | 2-Methylglutamic acid, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-2-methylpentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLGLUTAMIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T858Z8Z72T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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